molecular formula C15H20O7 B1581308 Triallyl citrate CAS No. 6299-73-6

Triallyl citrate

Cat. No. B1581308
CAS RN: 6299-73-6
M. Wt: 312.31 g/mol
InChI Key: PLCFYBDYBCOLSP-UHFFFAOYSA-N
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Description

Triallyl citrate (TAC) is an organic compound that is widely used in laboratory experiments, particularly in the field of biochemistry and physiology. It is a colorless liquid with a pleasant odor, and is highly soluble in ether and ethanol. TAC is a derivative of citric acid, and is a type of trialkyl citrate. It is used in a variety of applications, such as in the synthesis of other compounds, in the study of biochemical and physiological effects, and in the development of new drugs.

Scientific Research Applications

Polymerization Studies

  • Cyclopolymerization of Triallyl Citrate : Research by Matsumoto, Ohata, & Oiwa (1974) explored the radical polymerization of this compound, providing insights into its kinetic behavior and potential for creating new polymeric materials. This study emphasized the unique polymerization rate and the relationship between monomer concentration and degree of polymerization.

  • crucial in understanding the reactivity ratios of various monomers with this compound, paving the way for diverse applications in polymer science.

Electrochemical and Material Applications

  • Electrolyte Additive for Lithium-Ion Cells : Triallyl phosphate, closely related to this compound, was investigated for its role as an electrolyte additive in lithium-ion cells by Xia et al. (2015). This study highlighted the potential of such compounds in enhancing the efficiency and longevity of lithium-ion batteries.

  • Citrate in Catheter Antimicrobial Solutions : Research on citrate, a component of this compound, demonstrated its effectiveness in antimicrobial catheter lock solutions, as explored by Rosenblatt et al. (2013). The study found that citrate, combined with other compounds, can effectively eradicate biofilm organisms, suggesting its use in medical device sterilization.

Biomedical and Clinical Applications

  • Sodium Citrate in Blood Sample Anticoagulation : A study by Cardinal et al. (2000) highlighted the use of sodium citrate in anticoagulating blood samples from arterial catheters. This research emphasized the importance of understanding the effects of citrate on acid-base and electrolyte measurements in clinical settings.

  • ATP-Citrate Lyase in Metabolic Research : Several studies, such as those by Feng et al. (2019) and Zaidi et al. (2012), have explored the role of ATP-citrate lyase, an enzyme involved in the metabolism of citrate, in lipid metabolism and its implications in diseases like atherosclerosis and cancer.

Mechanism of Action

Mode of Action

It has been suggested that triallyl citrate may interact with its targets through a process known as cyclocopolymerization . This process involves the reaction of this compound with other compounds, leading to changes in their molecular structure .

Biochemical Pathways

this compound is involved in various biochemical pathways. It is known that citrate, a related compound, plays a key role in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism

Pharmacokinetics

Studies on related compounds, such as acetyl triethyl citrate, suggest that these types of compounds are rapidly absorbed and eliminated . The bioavailability of acetyl triethyl citrate was found to be 27.4% in rats . While these findings may provide some insight, the specific absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability require further investigation.

Result of Action

It has been suggested that this compound may have a role in the polymerization of multivinyl compounds . This could potentially lead to changes in the physical properties of these compounds, such as their flexibility and workability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, a study found that the degradation of a related compound, triallyl isocyanurate, was enhanced when an ozone/ultraviolet process was applied, compared with the application of an independent ozone process . This suggests that environmental conditions, such as the presence of ozone and ultraviolet light, can influence the action of triallyl compounds.

Biochemical Analysis

Biochemical Properties

Triallyl citrate participates in various biochemical reactions. The abundant C=C bonds in the this compound molecule are utilized as vulcanization accelerators to cross-link matrices . Furthermore, the electronegative oxygen atoms in this compound can help delocalize salts, facilitating their dissociation and transportation .

Cellular Effects

The effects of this compound on cells are not well-studied. Citrate, a related compound, plays a crucial role in cancer metabolism. It is one of the key metabolites of the metabolic pathways present in cancer cells . Extracellular citrate uptake occurs through a plasma membrane citrate transporter, which is needed for the metastatic progression of cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its abundant C=C bonds and triazines, which are utilized as vulcanization accelerators to cross-link matrices and as flame retardants to inhibit the combustion of the electrolyte, respectively . The electronegative nitrogen atoms in this compound can help delocalize salts, facilitating their dissociation and transportation .

Temporal Effects in Laboratory Settings

It is known that the abundant C=C bonds and triazines in the this compound agent are utilized as vulcanization accelerators to cross-link matrices and as flame retardants to inhibit the combustion of the electrolyte, respectively .

Metabolic Pathways

Citrate, a related compound, is known to play a crucial role in cancer metabolism by virtue of its production in the reverse Krebs cycle from glutamine . It is one of the key metabolites of the metabolic pathways present in cancer cells .

Transport and Distribution

It is known that the electronegative nitrogen atoms in this compound can help delocalize salts, facilitating their dissociation and transportation .

Subcellular Localization

It is known that the electronegative nitrogen atoms in this compound can help delocalize salts, facilitating their dissociation and transportation .

properties

IUPAC Name

tris(prop-2-enyl) 2-hydroxypropane-1,2,3-tricarboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h4-6,19H,1-3,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCFYBDYBCOLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(CC(=O)OCC=C)(C(=O)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064212
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tri-2-propenyl ester
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Molecular Weight

312.31 g/mol
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CAS RN

6299-73-6
Record name 1,2,3-Tri-2-propen-1-yl 2-hydroxy-1,2,3-propanetricarboxylate
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Record name Triallyl citrate
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Record name Triallyl citrate
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Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tri-2-propen-1-yl ester
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Record name Triallyl citrate
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Record name TRIALLYL CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Triallyl Citrate unique in terms of its polymerization behavior?

A1: Unlike typical radical polymerizations, this compound doesn't follow a simple relationship between the rate of polymerization (Rp) and initiator concentration ([I]). Instead, Rp/[I]^(1/2) and [I]^(1/2) exhibit a linear relationship []. This suggests a more complex polymerization mechanism, attributed to the compound's ability to undergo cyclopolymerization, forming ring structures within the polymer chain.

Q2: How does the presence of other vinyl monomers influence the polymerization of this compound?

A2: The copolymerization of this compound with vinyl monomers like vinyl acetate or acrylonitrile introduces additional complexities due to varying reactivities of the involved monomers and radicals. This is reflected in the specific monomer reactivity ratios determined for each combination []. For instance, in the copolymerization with acrylonitrile, a significant penultimate effect was observed, highlighting the influence of the preceding monomer unit on the reaction kinetics [].

Q3: What is the significance of the "Kc" value in understanding the polymerization of this compound?

A3: Kc represents the ratio of unimolecular cyclization to bimolecular propagation of the uncyclized radical during the polymerization of this compound []. A Kc value of 4, as estimated in the research, indicates that the intramolecular cyclization reaction is favored over the intermolecular propagation with another monomer molecule []. This tendency towards cyclization significantly influences the final polymer structure and its properties.

Q4: How can the properties of this compound-based polymers be tailored for specific applications?

A4: By carefully selecting the type and concentration of vinyl monomers copolymerized with this compound, one can manipulate the final polymer's characteristics []. For example, using a monomer like vinyl acetate might enhance flexibility, while acrylonitrile could improve solvent resistance. This ability to fine-tune polymer properties through copolymerization makes this compound a versatile building block for diverse applications.

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